Cell permeable cAMP analog; selectively activates cAMP-dependent PKA but not Epac signaling pathways. Acts synergistically with 8-CPT-2Me-cAMP to inhibit vascular smooth muscle cell proliferation.
6-Bnz-cAMP sodium salt
CAS No.:
Cat. No.: VC0005029
Molecular Formula: C17H15N5NaO7P
Molecular Weight: 455.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H15N5NaO7P |
---|---|
Molecular Weight | 455.3 g/mol |
IUPAC Name | sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide |
Standard InChI | InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1 |
Standard InChI Key | SPYGSKQRPXISIB-FKVBDRBCSA-M |
Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] |
SMILES | C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES | C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] |
Appearance | A crystalline solid |
Chemical Identity and Structural Properties
6-Bnz-cAMP sodium salt (CAS 1135306-29-4) is a chemically modified derivative of endogenous cAMP, where a benzoyl group replaces the hydrogen at the N⁶ position of the adenine ring. This modification enhances its stability and membrane permeability while conferring selectivity toward PKA over Epac . The molecular formula C₁₇H₁₅N₅NaO₇P corresponds to a molecular weight of 455.3 g/mol, with a sodium counterion ensuring solubility in aqueous buffers such as PBS (pH 7.2) .
Table 1: Key Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅N₅NaO₇P |
Molecular Weight | 455.3 g/mol |
CAS Number | 1135306-29-4 |
Solubility | 3 mg/mL in PBS (pH 7.2) |
Storage Conditions | -20°C, desiccated |
Purity | ≥98% (HPLC) |
Discrepancies in molecular weight (e.g., 441.31 g/mol in older literature ) likely arise from variations in salt forms or analytical methods. The stereochemistry of the cyclic phosphate group ([4aR,6R,7R,7aS]-configuration) is critical for PKA binding, as confirmed by X-ray crystallography .
Mechanism of Action: Selective PKA Activation
PKA exists as a tetrameric holoenzyme (two regulatory [R] and two catalytic [C] subunits) that dissociates upon cAMP binding to the R subunits. 6-Bnz-cAMP’s benzoyl moiety stabilizes its interaction with PKA’s cAMP-binding domains (CBD-A and CBD-B), achieving half-maximal activation (EC₅₀) at concentrations 10-fold lower than cAMP . In contrast, it exhibits negligible affinity for Epac’s CBD, which lacks the hydrophobic pocket required to accommodate the benzoyl group .
This selectivity enables precise dissection of cAMP signaling pathways. For example, in vascular smooth muscle cells (VSMCs), 6-Bnz-cAMP inhibits proliferation by activating PKA-mediated phosphorylation of CREB, whereas Epac-selective analogs like 8-CPT-2Me-cAMP exert opposing effects . Synergy between 6-Bnz-cAMP and 8-CPT-2Me-cAMP arises from their complementary inhibition of ERK1/2 and Akt pathways, respectively .
Biological Effects and Research Applications
Vascular Smooth Muscle Cell Regulation
In VSMCs, 6-Bnz-cAMP (10–50 μM) suppresses platelet-derived growth factor (PDGF)-induced proliferation by blocking ERK1/2 activation and cyclin D1 expression . Prolonged exposure (>24 hours) shifts ERK1/2 signaling from proliferative to anti-proliferative, a phenomenon attributed to PKA-mediated induction of dual-specificity phosphatases . These findings have implications for treating atherosclerosis and restenosis.
Osteogenic Differentiation and Bone Regeneration
6-Bnz-cAMP (5–20 μM) enhances osteoblast differentiation in MC3T3-E1 cells by upregulating Runx2 and osteocalcin via PKA-CREB signaling . In tissue-engineered scaffolds, sustained release of 6-Bnz-cAMP promotes mineralization and adhesion of pre-osteoblasts, making it a candidate for bone graft substitutes .
Immunomodulation and Dendritic Cell Polarization
In dendritic cells (DCs), 6-Bnz-cAMP (100 μM) synergizes with adenosine receptor agonists to suppress pro-inflammatory cytokines (e.g., IL-12) while enhancing IL-10 production, polarizing DCs toward a tolerogenic phenotype . This effect is mediated by PKA-dependent phosphorylation of STAT3 and NF-κB inhibition .
Cancer Therapeutics
In estrogen receptor-positive breast cancer cells, 6-Bnz-cAMP resensitizes taxane-resistant lines by reactivating cAMP-PKA signaling, which downregulates MDR1 efflux pumps and restores apoptosis . Combined with phosphodiesterase inhibitors, it reduces IC₅₀ values for paclitaxel by 40%–60% .
Pharmacokinetic and Technical Considerations
Table 2: Recommended Experimental Conditions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume